3-(Prop-2-yne-1-sulfonyl)prop-1-yne
Description
3-(Prop-2-yne-1-sulfonyl)prop-1-yne (CAS: 14039-88-4) is a sulfur-containing alkyne with the molecular formula C₆H₆O₂S and a molecular weight of 142.18 g/mol . The compound features a central sulfonyl (-SO₂-) group bridging two terminal prop-1-yne (propargyl) moieties. Its structure imparts unique electronic properties due to the electron-withdrawing nature of the sulfonyl group, enhancing the electrophilicity of the adjacent alkynes.
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-prop-2-ynylsulfonylprop-1-yne |
InChI |
InChI=1S/C6H6O2S/c1-3-5-9(7,8)6-4-2/h1-2H,5-6H2 |
InChI Key |
RJAQXMAQJDHOSH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)(=O)CC#C |
Origin of Product |
United States |
Preparation Methods
Overview:
This method, extensively documented in patent literature, involves a multi-step process starting from a suitable precursor, typically a propargyl compound, progressing through chlorination, cyclization, and finally sulfonylation.
Stepwise Procedure:
Step 1: Chlorination of Propargyl Precursors
React a propargyl alcohol or derivative with phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) at elevated temperatures (80–130°C) for 2–4 hours.
The reaction converts the hydroxyl group into an aryl sulfonyl chloride or related chlorinated intermediate.
Data Table 1: Chlorination Conditions and Yields
Reagent Temperature (°C) Time (hours) Yield (%) Notes POCl₃ / PCl₅ 80–130 2–4 ~85 Excess removed with water Solvent - - - Usually inert solvent like DCM Step 2: Cyclization to Form Sultone Ring
The chlorinated intermediate undergoes cyclization, often facilitated by N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a solvent like dichloroethane at 20–30°C.
This step yields a 2-halo-1,3-propane sultone (e.g., 2-bromo-1,3-propane sultone).
Data Table 2: Cyclization Conditions and Yields
Reagent Temperature (°C) Time (hours) Yield (%) Notes NBS / NCS 20–30 4–8 70–85 Bromination or chlorination step Solvent Dichloroethylene - - Reaction monitored by TLC Step 3: Dehydrohalogenation to Yield the Final Sultone
The halogenated sultone undergoes dehydrohalogenation, often using a base like triethylamine or potassium tert-butoxide, to eliminate hydrogen halide and form the target alkyne sulfonyl compound.
Reaction conditions typically involve heating at 80–100°C under inert atmosphere.
Data Table 3: Dehydrohalogenation Conditions
Base Temperature (°C) Time (hours) Yield (%) Notes Triethylamine 80–100 2–3 75–85 High purity product without purification
Advantages:
- Economical and relatively straightforward.
- Capable of producing high-purity compounds suitable for industrial applications.
Limitations:
- Use of hazardous reagents like POCl₃, PCl₅, bromine, and strong bases.
- Moderate overall yields (~20–30%) due to side reactions and decomposition.
Direct Cyclization via Braverman-Type Reactions (Research-Based Approach)
Overview:
Recent research explores metal-free, mild conditions for synthesizing sulfonylated alkynes, emphasizing environmentally friendly protocols.
Method Highlights:
- Reacting alkynes with iodine and sodium sulfinates in ethyl acetate or water at room temperature.
- The process involves initial formation of sulfonyl iodides, which then undergo cyclization to form the sulfonylated alkyne.
Example:
- Reaction Conditions:
- 1.0 equiv of alkyne, 1.0 equiv of sodium benzenesulfinate, 1.0 equiv of iodine.
- Solvent: Ethyl acetate/water (2:1).
- Temperature: Room temperature.
- Time: 24 hours.
- Yield Data:
- Isolated yields of the sulfonylated alkyne range from 12% to 56%, depending on substrate and conditions.
Data Table 4: Metal-Free Synthesis Parameters
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkynes + Sodium sulfinate | Ethyl acetate/water | Room temp | 24 h | 12–56 | Mild, environmentally friendly |
Advantages:
- Metal-free, eco-friendly.
- Mild reaction conditions.
Limitations:
- Lower yields compared to traditional methods.
- Substrate scope may be limited.
Alternative Synthetic Strategies (From Literature and Patents)
-
- Sodium sulfinates (RSO₂Na) can be directly reacted with alkynes in the presence of iodine to form sulfonylated alkynes.
- This approach is versatile and can be optimized for different substrates.
-
- Solvent: Ethyl acetate, acetonitrile, or water.
- Temperature: 25–80°C.
- Reaction time: 12–24 hours.
- Yields: Generally moderate to high (50–80%).
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chlorination & Cyclization | POCl₃, PCl₅, NBS/NCS, bases | 80–130°C, 4–8 hours, inert solvents | 20–30 | Industrial, hazardous reagents, moderate yield |
| Braverman-Type Reaction | Alkynes, sodium sulfinates, iodine | Room temp, 24 hours, eco-friendly solvents | 12–56 | Environmentally friendly, variable yields |
| Direct Metal-Free Synthesis | Alkynes, sodium sulfinates, iodine | Room temp to 80°C, 12–24 hours | 50–80 | Mild, versatile, substrate-dependent |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-yne-1-sulfonyl)prop-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Alkynes
3-(Prop-2-yne-1-sulfinyl)prop-1-yne (CAS: 15292-69-0)
- Formula : C₆H₆OS, Molecular Weight : 126.17 g/mol .
- Key Difference : Replaces the sulfonyl (-SO₂-) group with a sulfinyl (-SO-) group.
- Applications : Used in studies requiring milder oxidation states of sulfur. Suppliers like Shanghai Yuanye offer this compound at ~¥180/10 mg .
(Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS: 24309-48-6)
Ether-Linked Alkynes
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5 in )
- Formula: C₉H₁₃ClO₃, Synthesis: Reacts propargyl bromide with 2-(2-(2-chloroethoxy)ethoxy)ethanol under NaH/THF conditions .
- Key Difference : Chloroethoxy-ether chain replaces sulfonyl, enhancing flexibility and hydrophilicity.
- Applications : Used as a precursor for click chemistry or polymer synthesis due to its terminal alkyne and chlorine leaving group .
3-(2-Iodoethoxy)prop-1-yne (CAS: 164118-56-3)
Reactivity and Functional Group Analysis
| Compound | Functional Group | Electron Effects | Key Reactivity |
|---|---|---|---|
| 3-(Prop-2-yne-1-sulfonyl)prop-1-yne | Sulfonyl (-SO₂-) | Strong electron-withdrawing | Electrophilic alkyne for cycloadditions |
| 3-(Prop-2-yne-1-sulfinyl)prop-1-yne | Sulfinyl (-SO-) | Moderate electron-withdrawing | Oxidation-sensitive reactions |
| 3-(2-Iodoethoxy)prop-1-yne | Iodoether (-I-O-) | Polarizable leaving group | Nucleophilic substitutions (e.g., with alkynes or amines) |
| 3-(2-Azidoethoxy)prop-1-yne | Azide (-N₃) | Electrophilic terminal group | CuAAC for bioconjugation |
Q & A
Q. What are the critical safety considerations when handling 3-(Prop-2-yne-1-sulfonyl)prop-1-yne in laboratory settings?
While specific toxicological data for this compound are limited, precautionary measures should align with structurally related sulfonated alkynes. Key steps include:
Q. How can researchers synthesize 3-(Prop-2-yne-1-sulfonyl)prop-1-yne, and what are common intermediates?
Synthetic routes often involve:
- Stepwise Sulfonation : Reacting propargyl derivatives with sulfonyl chlorides under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C) .
- Cross-Coupling : Catalytic methods (e.g., Cu-mediated) to introduce sulfonyl groups to terminal alkynes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm sulfonyl and alkyne functional groups (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 182.04).
- X-ray Crystallography : For solid-state structure elucidation, if crystalline derivatives are obtained .
Advanced Research Questions
Q. How does the dual alkyne-sulfonyl moiety influence reactivity in click chemistry applications?
The compound’s terminal alkynes enable CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , while the sulfonyl group enhances electrophilicity. Key considerations:
Q. What computational strategies can predict optimal reaction conditions for derivatizing this compound?
Q. How can researchers resolve contradictions in reported biological activity data for sulfonated alkynes?
Q. What methodologies assess the environmental impact of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
